molecular formula C17H19N3O2 B2692015 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034433-84-4

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2692015
CAS RN: 2034433-84-4
M. Wt: 297.358
InChI Key: RVIRMBGAPGXAOS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as P3P, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. P3P is a small molecule inhibitor that targets the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated histones. This interaction is known to play a critical role in the regulation of gene expression, making P3P a promising candidate for the development of new treatments for various diseases.

Scientific Research Applications

Hydrogen-Bonding Patterns

Research on compounds similar to 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone has focused on their hydrogen-bonding patterns. Studies like Balderson et al. (2007) investigated enaminones, including some with structural similarities, observing bifurcated intra- and intermolecular hydrogen bonding, which influences their crystal structures (Balderson et al., 2007).

Corrosion Inhibition

Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes including ligands structurally related to the compound . They found that these complexes exhibit significant corrosion inhibition properties on mild steel in acidic environments (Das et al., 2017).

Synthesis of Building Blocks for Crown Ethers

Nawrozkij et al. (2014) developed a method for synthesizing building blocks for functionalized crown ethers, including derivatives of 1-(pyridin-2-yl)ethan-1,2-diol and 1-(piperidin-2-yl)ethan-1,2-diol. These compounds are valuable for constructing crown ethers with potential applications in various fields (Nawrozkij et al., 2014).

DNA Binding and Cytotoxicity Studies

Kumar et al. (2012) examined Cu(II) complexes of tridentate ligands, including those with pyridine and piperidine motifs, for their DNA binding and cytotoxicity properties. Such studies are crucial in understanding the bioactivity of these complexes, which may have implications in medical and pharmaceutical research (Kumar et al., 2012).

Antibacterial Activity

Research by Merugu et al. (2010) into the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, and their subsequent antibacterial activity, indicates the potential of these compounds in developing new antibacterial agents. This is particularly relevant in the context of increasing antibiotic resistance (Merugu et al., 2010).

Catalysis

Zulu et al. (2020) studied Palladium(II) complexes of (pyridyl)imine ligands, demonstrating their effectiveness as catalysts in the methoxycarbonylation of olefins. Such catalysts are vital in industrial processes, particularly in the synthesis of important organic compounds (Zulu et al., 2020).

Synthesis of Cyclobutenes

Alcaide et al. (2015) revealed a metal-free direct [2+2] cycloaddition reaction of alkynes using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, yielding substituted cyclobutenes. This uncatalyzed protocol is significant for the facile synthesis of cyclobutenes at room temperature (Alcaide et al., 2015).

properties

IUPAC Name

2-pyridin-3-yl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(11-14-3-1-7-19-12-14)20-10-2-4-16(13-20)22-15-5-8-18-9-6-15/h1,3,5-9,12,16H,2,4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIRMBGAPGXAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

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